molecular formula C21H25N3O6 B11099433 4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

Cat. No.: B11099433
M. Wt: 415.4 g/mol
InChI Key: AVFNTTFTZCRPOI-OEAKJJBVSA-N
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Description

4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylate group, which is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with hydrazine to form the hydrazinecarboxylate intermediate. This intermediate is then reacted with 2,5-dimethoxyaniline and a suitable aldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic environments, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: A precursor in the synthesis of the target compound.

    2,5-Dimethoxyaniline: Another precursor used in the synthesis.

    Hydrazinecarboxylates: A class of compounds with similar reactivity and applications.

Uniqueness

4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(2,5-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C21H25N3O6/c1-14(11-20(25)22-18-12-17(28-3)9-10-19(18)29-4)23-24-21(26)30-13-15-5-7-16(27-2)8-6-15/h5-10,12H,11,13H2,1-4H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

AVFNTTFTZCRPOI-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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